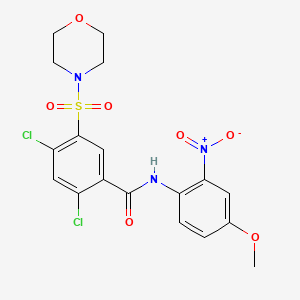
2,4-dichloro-N-(4-methoxy-2-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide
Description
Synthesis Analysis
The synthesis of benzamides, including structures similar to the requested compound, often involves detailed reaction schemes targeting gastrokinetic activity. Kato et al. (1992) and Kato et al. (1991) discuss the synthesis and structure-activity relationships of benzamides, which are potent gastrokinetic agents. These studies illustrate the intricate synthesis routes and the effects of substituents on the activity of the compounds (Kato et al., 1992) (Kato et al., 1991).
Molecular Structure Analysis
Pang et al. (2006) provided insights into the molecular structure of a benzamide molecule, indicating a complex arrangement stabilized by intra- and intermolecular hydrogen bonds, highlighting the intricacies of molecular configurations in similar compounds (Pang et al., 2006).
Chemical Reactions and Properties
Sonda et al. (2004) synthesized a series of benzamide derivatives, exploring their chemical reactions and potential as selective serotonin 4 receptor agonists. Their research underscores the chemical versatility and reactivity of benzamide compounds, including the targeted molecule (Sonda et al., 2004).
Physical Properties Analysis
Demir et al. (2015) conducted a comprehensive study on a benzamide derivative, focusing on its physical properties through X-ray diffraction, IR spectroscopy, and DFT calculations. Their findings provide valuable insights into the physical characteristics of benzamide compounds, which could be extrapolated to the compound of interest (Demir et al., 2015).
Chemical Properties Analysis
Zaigham et al. (2023) explored the synthesis and evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. This study highlights the chemical properties and potential biological activities of benzamide derivatives, providing a basis for understanding the chemical behavior of similar compounds (Zaigham et al., 2023).
properties
IUPAC Name |
2,4-dichloro-N-(4-methoxy-2-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O7S/c1-29-11-2-3-15(16(8-11)23(25)26)21-18(24)12-9-17(14(20)10-13(12)19)31(27,28)22-4-6-30-7-5-22/h2-3,8-10H,4-7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUCVDJXBRSUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




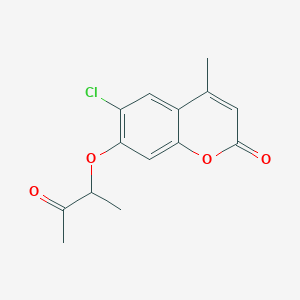
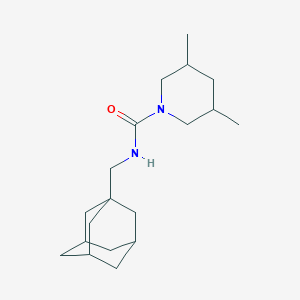
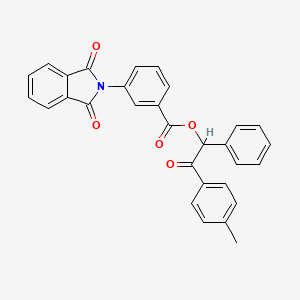

![4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4012708.png)

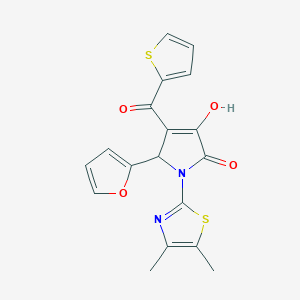
![1-{4'-[(dimethylamino)methyl]biphenyl-3-yl}propan-1-one](/img/structure/B4012721.png)
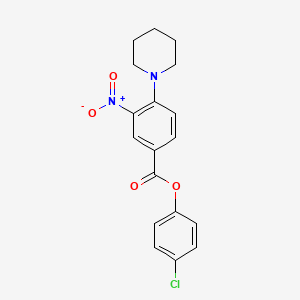
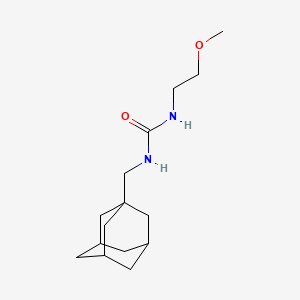
![N-{3-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B4012734.png)
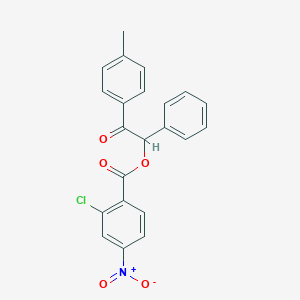
![[5-(2-butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4012769.png)